Pentachloroaniline
Overview
Description
Mechanism of Action
Target of Action
Pentachloroaniline (PCA) is an organochlorine compound that is mainly produced as a result of the biotransformation of pentachloronitrobenzene (PCNB) It’s known that pca is used in the bioremediation of contaminated sediments and soil .
Mode of Action
It’s known that pca undergoes biodechlorination, a process that is specific to the conditions of a system . This process involves the type and concentration of electron donors and oxidizing agents, as well as nutrient availability, pH, and temperature .
Biochemical Pathways
PCA biodechlorination is a part of the broader biochemical pathways involved in the bioremediation of contaminated sediments and soil
Pharmacokinetics
It’s known that pca can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
It’s known that pca biodechlorination and methanogenic processes substantially contribute to the aquatic/terrestrial ecotoxicity and global warming .
Action Environment
The action of PCA is influenced by various environmental factors. These include the type and concentration of electron donors and oxidizing agents, as well as nutrient availability, pH, and temperature . Optimizing the concentration of amended electron donors and increasing the population size of dechlorinating microorganisms are highly important in reducing the environmental burden by PCA bioremediation .
Biochemical Analysis
Biochemical Properties
Pentachloroaniline participates in biochemical reactions, specifically in biodechlorination processes
Cellular Effects
It has been suggested that this compound may have potential toxic effects
Molecular Mechanism
It is known to undergo biodechlorination under certain conditions
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
This compound is involved in the metabolic pathway of biodechlorination
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcipotriene is synthesized through a multi-step process starting from readily available precursors. The synthesis involves the formation of a secosteroid backbone, which is characteristic of vitamin D derivatives . The key steps include:
Formation of the secosteroid backbone: This involves the cleavage of the B-ring of the steroid nucleus.
Hydroxylation: Introduction of hydroxyl groups at specific positions to mimic the structure of calcitriol.
Side chain modification: Addition of a side chain to enhance the biological activity of the compound.
Industrial Production Methods
In industrial settings, calcipotriene is produced using solid lipid nanoparticles (SLNs) to enhance its stability and efficacy . The preparation involves:
Encapsulation in solid lipids: This improves the permeability and slow release of the drug.
Stability testing: Ensuring the stability of the nanoparticles at low temperatures (around 4°C) to maintain efficacy.
Chemical Reactions Analysis
Types of Reactions
Calcipotriene undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Used for hydroxylation reactions.
Reducing agents: Employed in reduction reactions to modify the structure.
Catalysts: Often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and modified secosteroid structures, which enhance the biological activity of calcipotriene .
Scientific Research Applications
Calcipotriene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying vitamin D analogs and their synthesis.
Biology: Investigated for its role in regulating cell growth and differentiation.
Medicine: Primarily used in the treatment of psoriasis and other skin conditions
Industry: Incorporated into topical formulations for enhanced drug delivery and efficacy.
Comparison with Similar Compounds
Similar Compounds
Calcitriol: The natural form of vitamin D, used in the treatment of various conditions including psoriasis.
Betamethasone dipropionate: A synthetic corticosteroid often combined with calcipotriene for enhanced efficacy.
Uniqueness of Calcipotriene
Calcipotriene is unique in its ability to selectively modulate the vitamin D receptor with minimal effects on calcium metabolism . This makes it a safer option for long-term use in treating psoriasis compared to other vitamin D analogs.
Properties
IUPAC Name |
2,3,4,5,6-pentachloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZSJXTDDHLGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037584 | |
Record name | Pentachloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Crystalline solid; [MSDSonline] | |
Record name | Pentachloroaniline | |
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Solubility |
SOL IN ALCOHOL, ETHER, PETROLEUM ETHER | |
Record name | PENTACHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000035 [mmHg] | |
Record name | Pentachloroaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
NEEDLES FROM ALCOHOL | |
CAS No. |
527-20-8 | |
Record name | Pentachloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentachloroaniline | |
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Record name | PENTACHLOROANILINE | |
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Record name | Pentachloroaniline | |
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Record name | Pentachloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.647 | |
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Record name | PENTACHLOROANILINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW5QVL647I | |
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Record name | PENTACHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
235 °C | |
Record name | PENTACHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How persistent is Pentachloroaniline in the soil environment?
A1: this compound (PCA) is a highly persistent compound in soil. Studies show it can remain in the soil for extended periods, even after the application of its parent compound, Pentachloronitrobenzene (PCNB), has been discontinued. [, , ]
Q2: What are the main degradation pathways of this compound in soil?
A2: While PCA is persistent, it can degrade in soil primarily through two mechanisms: volatilization and biodegradation. Interestingly, biodegradation tends to be more efficient under anaerobic conditions. []
Q3: Can this compound be taken up by plants grown in contaminated soil?
A3: Yes, research indicates that PCA can be absorbed by crops from contaminated soils, particularly accumulating in the surface tissues of roots in direct contact with the soil. []
Q4: What strategies can be employed to reduce this compound uptake by crops?
A4: Amending contaminated soil with activated charcoal has shown promise in reducing PCA uptake by cucumbers. This method increases the soil's capacity to bind PCA, thereby decreasing its bioavailability to plants. []
Q5: What analytical methods are commonly used to detect and quantify this compound in environmental samples?
A7: Gas chromatography coupled with electron capture detection (GC-ECD) is a widely used technique for analyzing PCA residues in soil and plant samples. This method offers high sensitivity and selectivity for detecting trace amounts of PCA. [, , , , ]
Q6: Are there alternative techniques for analyzing this compound in complex matrices?
A8: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Mass Fragmentography have also been employed for the identification and quantification of PCA and its related compounds in environmental matrices. These methods provide more detailed structural information, enabling the identification of specific isomers and metabolites. [, , ]
Q7: How can the bioavailability of this compound in aqueous environments be assessed?
A9: Kinetic solid-phase extraction using C-18 Empore disks has been successfully utilized to estimate the freely dissolved concentration of PCA in water, which directly correlates with its bioavailability. This technique is valuable for understanding the impact of factors like dissolved organic matter on PCA's bioavailability. [, ]
Q8: How is this compound metabolized in biological systems?
A10: Research suggests that PCA can be metabolized by various microorganisms. One identified pathway involves the conversion of PCA to Pentachlorothioanisole (PCTA). [] Further studies in rats identified various metabolites, including methylthio derivatives and products of dechlorination and oxidation. []
Q9: Does the presence of nitrate affect the microbial transformation of this compound?
A11: Yes, studies have shown that high nitrate concentrations can significantly impact the microbial dechlorination of PCA. Nitrate reduction can lead to the accumulation of toxic intermediates like nitric oxide and nitrous oxide, hindering the complete degradation of PCA. []
Q10: What is the molecular formula and weight of this compound?
A10: The molecular formula of this compound is C6Cl5N, and its molecular weight is 265.35 g/mol.
Q11: What spectroscopic techniques are useful for characterizing this compound?
A13: Raman and infrared spectroscopy have been employed to analyze the vibrational modes and structural characteristics of PCA. []
Q12: Have any computational chemistry studies been conducted on this compound?
A15: Yes, theoretical investigations have explored the sequential reductive dechlorination pathways of PCA using thermodynamic calculations and electronic property analysis. These studies aimed to predict the distribution of dechlorination products and understand the factors governing the dechlorination process. []
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